BenchChemオンラインストアへようこそ!

Benzoylhypacoitine

efflux transport P-glycoprotein intestinal absorption

Select Benzoylhypacoitine (BHA) for your research based on its well-characterized pharmacological profile. Unlike other monoester diterpenoid alkaloids, BHA exhibits a distinct cardiac response (heart rate decrease at 31.3–250 μM without high-dose reversal), a defined oral bioavailability of 16.3%, and a unique efflux transporter behavior (Er ≈ 4 in Caco-2 cells). This specificity makes BHA the preferred choice for cardiotoxicity structure-toxicity relationship mapping, pharmacokinetic modeling, and P-gp/BCRP/MRP2 transporter studies. Available in ≥98% purity with batch-specific CoA.

Molecular Formula C31H43NO9
Molecular Weight 573.7 g/mol
Cat. No. B10814482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoylhypacoitine
Molecular FormulaC31H43NO9
Molecular Weight573.7 g/mol
Structural Identifiers
SMILESCN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)COC
InChIInChI=1S/C31H43NO9/c1-32-14-28(15-37-2)12-11-18(38-3)30-17-13-29(35)25(41-27(34)16-9-7-6-8-10-16)19(17)31(36,24(33)26(29)40-5)20(23(30)32)21(39-4)22(28)30/h6-10,17-26,33,35-36H,11-15H2,1-5H3/t17-,18+,19-,20+,21+,22?,23?,24+,25?,26+,28+,29?,30+,31-/m1/s1
InChIKeyMDFCJNFOINXVSU-CULIVVSNSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoylhypacoitine (Benzoylhypaconine) Procurement Guide: Monoester Diterpenoid Alkaloid Reference Standard for Safety and Pharmacokinetic Studies


Benzoylhypacoitine (benzoylhypaconine, BHA, CAS 63238-66-4) is a C19 monoester diterpenoid alkaloid (MDA) with molecular formula C31H43NO9 and molecular weight 573.70 g/mol [1]. It is the 8-O-deacetyl hydrolysate of hypaconitine and a primary constituent of processed Aconitum carmichaelii (Fu-Zi) [2]. MDAs including benzoylhypacoitine are considered the functional components responsible for cardiovascular enhancement, mitochondrial function improvement, and anti-inflammatory activities in processed Fu-Zi [3].

Why Benzoylhypacoitine Cannot Be Substituted with Other Monoester or Diester Aconitum Alkaloids in Research Applications


Monoester diterpenoid alkaloids (MDAs) are not interchangeable due to substantial differences in transport kinetics, metabolic stability, cardiotoxicity profiles, and ion channel activity. Benzoylhypacoitine exhibits distinct efflux transporter behavior compared to benzoylaconine and benzoylmesaconine [1], and its pharmacokinetic parameters—including oral bioavailability (16.3%) [2] and systemic exposure (AUC, Cmax) [3]—differ significantly from both diester precursors and other MDAs. Additionally, while diester alkaloids (aconitine, mesaconitine, hypaconitine) potently inhibit Nav1.7 voltage-gated sodium channels, benzoylhypacoitine and other MDAs show no such inhibitory effect [4]. These quantitative differences preclude generic substitution in analytical, toxicological, or pharmacological studies.

Benzoylhypacoitine Quantitative Differentiation Evidence: Head-to-Head Comparisons with Aconitine, Hypaconitine, and Other Monoester Analogs


Benzoylhypacoitine vs. Hypaconitine (Diester Precursor): Efflux Transporter Ratio Comparison in Caco-2 Cells

Benzoylhypaconine exhibits an efflux ratio (Er) of approximately 4 in Caco-2 bidirectional transport assays, representing a 74% reduction compared to its diester precursor hypaconitine (Er = 15.6 ± 2.1) and an even greater reduction relative to aconitine (Er = 34.6 ± 4.2) and mesaconitine (Er = 29.7 ± 2.1) [1]. Lower Er values indicate reduced active efflux by P-glycoprotein and BCRP transporters, correlating with the markedly lower toxicity profile of monoester hydrolysates compared to diester alkaloids [1].

efflux transport P-glycoprotein intestinal absorption toxicity Caco-2

Benzoylhypacoitine Cardiotoxicity Profile: Zebrafish Embryo Heart Rate Response vs. Diester and Other Monoester Alkaloids

In zebrafish embryo cardiotoxicity assays, benzoylhypaconine (BHAC) decreased heart rates in the dose range of 31.3-250 μM, in contrast to diester alkaloids (aconitine, mesaconitine, hypaconitine) which decreased heart rates at low doses (15.6 and 31.3 μM) but increased heart rates at high doses (62.5, 125, and 250 μM), indicating fundamentally different cardiotoxic mechanisms [1]. Notably, while both BAC and BMAC increased heart rates at the highest tested dose (500 μM), BHAC did not exhibit this biphasic high-dose reversal, suggesting a distinct cardiac response profile even among monoester analogs [1]. The study concluded that diester diterpenoid alkaloids (DDAs) express stronger cardiotoxicities than monoester diterpenoid alkaloids (MDAs), with β-acetate at C-8 position contributing significantly to differential toxicity [1].

cardiotoxicity zebrafish heart rate safety pharmacology structure-toxicity

Benzoylhypacoitine Oral Bioavailability: Quantitative PK Parameter Comparison vs. In-Class Monoester Alkaloids

Benzoylhypaconine exhibits an oral bioavailability of 16.3% in rats, as determined by a validated ELISA method with cross-reactivity of 140.02% for BH relative to the immunogen benzoylmesaconine [1]. In comparative pharmacokinetic studies following oral administration of Radix Aconiti Lateralis Praeparata (FZ) extract, benzoylhypaconine demonstrated significantly higher systemic exposure (AUC₀₋ₜ, AUC₀₋∞) and peak concentration (Cmax) compared to benzoylaconine [2]. The in vivo concentrations of benzoylmesaconine and benzoylhypaconine were significantly higher than benzoylaconine after Wutou decoction administration, with Tmax ranging from 30-45 min across all three MDAs [3].

pharmacokinetics bioavailability AUC Cmax oral administration

Benzoylhypacoitine vs. Diester Alkaloids: Nav1.7 Sodium Channel Inhibitory Activity Comparison

Benzoylhypaconine (BHA) and other monoester alkaloids (benzoylmesaconine, benzoylaconine, aconine, hypaconine) produced after autoclaving of processed Aconitum root do NOT inhibit Nav1.7 voltage-gated sodium channel (VGSC) peak currents, whereas diester alkaloids mesaconitine, aconitine, and hypaconitine at 10 μM significantly inhibit Nav1.7 peak currents and this inhibitory effect persists after washout [1]. This functional dichotomy establishes that the C8 β-acetate group present in diester alkaloids is essential for Nav1.7 channel blockade activity, a mechanism associated with antinociceptive effects [1].

Nav1.7 voltage-gated sodium channel analgesia mechanism of action

Benzoylhypacoitine HPLC Analytical Differentiation: Linear Range and Recovery Parameters vs. Other Monoester Alkaloids

In RP-HPLC method validation for simultaneous determination of three monoester alkaloids in Wusheng decoction, benzoylhypacoitine demonstrated a linear range of 20.30-203.00 ng (r=0.9999) with average recovery of 100.15% (RSD 1.53%). These parameters differ from benzoylmesaconine (146.96-1469.60 ng, recovery 99.05%, RSD 1.87%) and benzoylaconine (16.78-167.80 ng, recovery 99.42%, RSD 1.94%) [1]. In Jingtongshu granules, benzoylhypacoitine showed a linear range of 0.0742-0.4453 μg (r=0.9998) with recovery 98.0% (RSD 2.2%), distinct from benzoylmesaconine (0.3714-2.2284 μg, r=0.9999) and benzoylaconitine (0.0418-0.2510 μg, r=0.9996) [2].

HPLC quantitative analysis quality control method validation linear range

Benzoylhypacoitine Metabolic Stability: Phase I Metabolism Differences vs. Diester Alkaloids in Human Intestine Microsomes

In human intestine microsomes (HIM), the metabolic profiles of diester diterpenoid alkaloids (DDAs: aconitine, mesaconitine, hypaconitine) are more varied than those of monoester diterpenoid alkaloids (MDAs: benzoylaconine, benzoylmesaconine, benzoylhypaconine) [1]. CYP3A in HIM mainly catalyzes phase I metabolism of both DDAs and MDAs, with polarity increased; however, eight new metabolites were identified from DDAs while no glucuronide metabolites were detected for either class [1]. This class-level metabolic distinction reflects the structural consequence of C8 β-acetate group hydrolysis, which simplifies the metabolic fate of MDAs including benzoylhypaconine relative to their diester precursors [1].

metabolism CYP3A human intestine microsomes detoxification phase I metabolism

Benzoylhypacoitine Optimal Application Scenarios for Research and Industrial Procurement


Reference Standard for Cardiotoxicity Mechanism Studies of Aconitum Alkaloids

Use benzoylhypacoitine as a monoester comparator in cardiotoxicity assays where the biphasic heart rate response (decrease at low/moderate doses; increase at high doses) of diester alkaloids and the high-dose reversal observed with benzoylaconine and benzoylmesaconine must be distinguished. BHAC's unique cardiac response profile (heart rate decrease at 31.3-250 μM without high-dose reversal up to 250 μM) [1] enables precise structure-toxicity relationship mapping of the C8 β-acetate group's contribution to cardiotoxicity.

Pharmacokinetic Studies Requiring Quantified Oral Bioavailability Data

Select benzoylhypacoitine for oral pharmacokinetic investigations where a characterized bioavailability value (16.3% in rats) [1] and established comparative systemic exposure parameters (significantly higher AUC and Cmax than benzoylaconine) [2] are required for dose selection, exposure modeling, or formulation development studies involving monoester Aconitum alkaloids.

Efflux Transporter Interaction Studies in Intestinal Absorption Models

Employ benzoylhypacoitine as a representative monoester alkaloid with established efflux ratio (Er ≈ 4 in Caco-2 cells) [1] to investigate P-gp, BCRP, and MRP2 transporter interactions. The substantial difference in Er values between BHA and diester alkaloids (Er ≈ 15-35) provides a validated model system for studying the role of efflux transporters in Aconitum alkaloid detoxification and bioavailability limitation.

Multi-Component HPLC Method Development and Quality Control

Use benzoylhypacoitine as a calibration standard in multi-analyte HPLC methods for processed Fu-Zi products and traditional Chinese medicine formulations containing Aconitum species. Validated linear ranges (20.30-203.00 ng in Wusheng decoction [1]; 0.0742-0.4453 μg in Jingtongshu granules [2]) and recovery parameters (100.15% with RSD 1.53%) support accurate quantification alongside other monoester alkaloids for batch release testing and regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzoylhypacoitine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.